1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a complex organic compound with potential applications in medicinal chemistry. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The compound features a sulfonyl group attached to a 1,2-oxazole moiety and a pyrazole, indicating its potential for interaction with various biological targets.
The compound can be synthesized through various chemical reactions that involve the coupling of different functional groups. Its molecular formula is , and it has a molecular weight of 342.43 g/mol. The compound is cataloged under several identifiers, including CAS Number 697258-72-3 and PubChem CID 6486599 .
This compound is classified as a sulfonamide derivative due to the presence of the sulfonyl group. It also falls under the category of heterocyclic compounds because of its oxazole and pyrazole rings. These classifications suggest potential uses in pharmaceuticals, particularly as anti-inflammatory or anti-cancer agents.
The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine typically involves multi-step reactions:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity .
The synthesis may utilize techniques such as:
The molecular structure of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine can be represented using various notations:
InChI=1S/C15H22N4O3S/c1-12(2)15(20)21(16,17)14(19)13(3)18(4)5/h12H,3-11H2,1-2H3,(H,16,17)
CC(C)C1=C(N=C(O1)S(=O)(=O)N2CCN(CC2)CC(=O)O)C
The compound's structural data indicates a complex arrangement conducive to interactions with biological targets. The presence of multiple functional groups allows for hydrogen bonding and other intermolecular interactions .
The compound can participate in various chemical reactions typical for piperazine derivatives and sulfonamides:
Reactions are often monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure completion and purity .
The proposed mechanism of action for 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine likely involves interaction with specific receptors or enzymes within biological systems:
Studies have shown that similar compounds can modulate signaling pathways related to inflammation and cancer progression .
The physical properties of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine include:
| Property | Value |
|---|---|
| Appearance | White to off-white powder |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemical properties include stability under various pH conditions and reactivity with electrophiles or nucleophiles due to the presence of functional groups such as sulfonamide and heterocycles .
This compound has potential applications in several scientific fields:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7